molecular formula C8H7FN2 B020546 6-fluoro-4-methyl-1H-indazole CAS No. 105391-75-1

6-fluoro-4-methyl-1H-indazole

Cat. No.: B020546
CAS No.: 105391-75-1
M. Wt: 150.15 g/mol
InChI Key: PSCCMBDKQNEINU-UHFFFAOYSA-N
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Description

6-fluoro-4-methyl-1H-indazole is a high-purity organic compound belonging to the class of 1H-indazoles, a privileged scaffold in medicinal chemistry and drug discovery. The indazole core is a key structural motif in numerous pharmacologically active agents due to its ability to mimic purine bases and participate in key hydrogen-bonding interactions with biological targets . The strategic substitution with fluorine and methyl groups at the 6- and 4-positions, respectively, makes this compound a valuable building block for the synthesis of more complex molecules. Fluorine incorporation is a common strategy in drug design to modulate a molecule's electronic properties, metabolic stability, and membrane permeability . Indazole derivatives have demonstrated a broad spectrum of biological activities, serving as core structures in approved therapies and investigational compounds. They are frequently explored as potent inhibitors of various protein kinases, nitric oxide synthase (NOS), and other enzymes involved in disease pathways . Notable indazole-based drugs include Pazopanib (a tyrosine kinase inhibitor for cancer), Granisetron (a 5-HT3 receptor antagonist for nausea), and Niraparib (a PARP inhibitor for cancer) . As such, this compound is an intermediate of significant interest for researchers developing novel therapeutic agents in areas such as oncology, immunology, and inflammatory diseases . Handling Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCCMBDKQNEINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646471
Record name 6-Fluoro-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-75-1
Record name 6-Fluoro-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoro 4 Methyl 1h Indazole and Its Derivatives

Established Synthetic Routes to Indazole Core

The construction of the indazole ring system is a cornerstone of many synthetic endeavors in medicinal chemistry. Over the years, a range of reliable methods has been developed, each with its own advantages regarding substrate scope and reaction conditions.

Cyclization Reactions

Cyclization reactions are among the most common strategies for synthesizing the indazole core. These methods typically involve the formation of a key nitrogen-nitrogen bond or a carbon-nitrogen bond in the final ring-closing step.

One prominent method is the reductive cyclization of o-nitrobenzyl compounds. For instance, 2-nitrobenzylamines can be cyclized to form 2-aryl-2H-indazoles using reagents like tin(II) chloride (SnCl₂·2H₂O) in ethanol (B145695). rsc.org This method is valued for its mild conditions and tolerance of various functional groups. rsc.org Similarly, the cyclization of arylhydrazones through an electrochemical radical Csp²–H/N–H pathway offers a sustainable and efficient route to 1H-indazoles. rsc.org This electrochemical approach avoids the need for metal catalysts and often proceeds in moderate to good yields. rsc.org

Another significant cyclization strategy is the N-N bond-forming oxidative cyclization . This can be achieved starting from 2-aminomethyl-phenylamines, providing access to all three tautomeric forms of indazoles (1H, 2H, and 3H). Additionally, methods involving the intramolecular C-H amination of hydrazones, mediated by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), have been developed for the metal-free synthesis of 1H-indazoles. thieme-connect.de

The table below summarizes various cyclization strategies for the indazole core.

Table 1: Overview of Cyclization Reactions for Indazole Synthesis
Starting Material Type Key Reagent/Condition Product Type Reference(s)
Arylhydrazones Electrochemical Anodic Oxidation 1H-Indazoles rsc.org
Diaryl/Aryl Ketone Hydrazones Iodine, KI, NaOAc 1H-Indazoles thieme-connect.de
2-Nitrobenzylamines SnCl₂·2H₂O 2-Aryl-2H-indazoles rsc.org
2-Aminomethyl-phenylamines Oxidative Cyclization 1H, 2H, and 3H-Indazoles
o-Haloaryl N-sulfonylhydrazones Cu₂O, Heat 1H-Indazoles thieme-connect.de
2-Fluorobenzaldehydes Hydrazine (B178648) Hydrate (B1144303) 1H-Indazoles researchgate.net

Intermolecular Coupling Approaches

Intermolecular coupling reactions provide a powerful means to construct substituted indazoles, often through carbon-carbon or carbon-nitrogen bond formation catalyzed by transition metals. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds and has been successfully used to synthesize a variety of indazole derivatives. accelachem.com This palladium-catalyzed reaction typically involves the coupling of a halogenated indazole with an organoboronic acid. accelachem.com

Copper-catalyzed coupling reactions are also employed, for example, in the reaction of 2-halobenzonitriles with hydrazine derivatives to produce substituted 3-aminoindazoles. smolecule.com These cascade reactions demonstrate high efficiency and broad substrate scope. smolecule.com

Intramolecular Amination Strategies

Intramolecular amination offers a direct route to the indazole ring by forming a crucial N-C bond. These reactions often utilize arylhydrazones containing a leaving group (like a halogen) at the ortho position of the aromatic ring.

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is an efficient strategy for the synthesis of 2-aryl-2H-indazoles. nih.gov Similarly, Pd-catalyzed amination of 2-bromophenyl hydrazone derivatives provides a mild and effective route to various 3-substituted indazoles. rsc.org

In addition to palladium, silver(I)-mediated intramolecular oxidative C–H amination has emerged as a powerful technique. Current time information in Bangalore, IN.acs.org This method enables the construction of diverse 1H-indazoles from arylhydrazones without pre-installed leaving groups, proceeding through a proposed single electron transfer (SET) mechanism. Current time information in Bangalore, IN.acs.org

Table 2: Intramolecular Amination Strategies for Indazole Synthesis

Precursor Type Catalyst/Mediator Key Bond Formed Product Type Reference(s)
N-Aryl-N-(o-bromobenzyl)hydrazines Pd(OAc)₂/dppf N(1)−C(7a) 2-Aryl-2H-indazoles nih.gov
2-Bromophenyl Hydrazones Pd₂(dba)₃/Phosphine Ligand N-C 3-Substituted-1H-indazoles rsc.org
Arylhydrazones Ag(I) salts (e.g., AgNTf₂) N-C (via C-H amination) 1H-Indazoles Current time information in Bangalore, IN.acs.org

Diazotization/Nitrosation Methods

One of the oldest and most traditional methods for indazole synthesis is the diazotization of ortho-alkylanilines , followed by intramolecular cyclization. researchgate.netwikipedia.org For example, o-toluidine (B26562) can be treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium to form a diazonium salt, which then cyclizes to yield 1H-indazole. researchgate.netnih.gov This approach can be extended to substituted anilines to produce a range of indazole derivatives. wikipedia.org For instance, 5-nitroindazole (B105863) is synthesized efficiently from 2-methyl-5-nitroaniline (B49896) through this diazotization-cyclization protocol. nih.gov

A related strategy involves the reaction of diazonium salts with diazo compounds. This metal-free approach proceeds through a diazenium (B1233697) intermediate that undergoes intramolecular electrophilic cyclization to afford indazoles in excellent yields. More recently, a highly efficient method for preparing 1H-indazole-3-carboxylic acid derivatives from ortho-aminobenzacetamides via diazotization has been reported, featuring mild conditions and rapid reaction rates. researchgate.net

Specific Fluorination Techniques at the 6-position

Introducing a fluorine atom at the 6-position of the indazole ring is a key step in the synthesis of 6-fluoro-4-methyl-1H-indazole. The presence of fluorine at C6 has been shown to significantly enhance the biological potency of some indazole-based inhibitors. rsc.org Direct fluorination of a pre-formed indazole ring often presents challenges with regioselectivity. acs.orgorganic-chemistry.org Therefore, strategies commonly involve the use of a precursor that is fluorinated at the appropriate position before the indazole ring is constructed.

A classic and effective method is the Balz-Schiemann reaction . wikipedia.orgnumberanalytics.combyjus.com This reaction transforms a primary aromatic amine into an aryl fluoride. In the context of 6-fluoroindazole synthesis, a suitably substituted aniline (B41778) precursor (e.g., an amino-indazole precursor) is converted to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the desired 6-fluoroindazole derivative. rsc.orgnih.gov

Another powerful strategy involves an Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC)-like rearrangement . This method has been used to obtain a series of 6-substituted fluorinated indazoles starting from 5-pentafluorophenyl-1,2,4-oxadiazoles. researchgate.net Nucleophilic aromatic substitution on the pentafluorophenyl ring allows for the introduction of various substituents, and subsequent reaction with hydrazine leads to the formation of the C6-functionalized indazole. researchgate.net

Regioselective Methylation Strategies at the 4-position

Similar to fluorination, the regioselective introduction of a methyl group at the C4 position of the indazole core is most reliably achieved by starting with a precursor that already contains the methyl group in the correct location. Direct C-H methylation at the C4 position of an existing indazole ring is synthetically challenging and not a commonly reported procedure.

The established route to 4-methyl-substituted indazoles involves the cyclization of an appropriately substituted phenyl derivative. For the synthesis of 4-fluoro-6-methyl-1H-indazole, a common starting material is a substituted toluene (B28343), such as 4-fluoro-2-nitrotoluene . The cyclization of this precursor with hydrazine hydrate, often catalyzed by a reagent like copper acetate (B1210297), directly yields the 4-fluoro-6-methyl-1H-indazole core. This precursor-based approach ensures absolute regiocontrol for the placement of the methyl group.

Other syntheses of 4-substituted indazoles also rely on this principle. For example, 4-bromo-5-methyl-1H-indazole can be prepared from a substituted 2-bromo-1,3-dimethylbenzene derivative. google.com The synthesis of 4-amino-5-methylindazole is achieved by the hydrogenation of 4-nitro-5-methylindazole, which itself is formed from a methylated precursor. prepchem.com

Advanced Catalytic Approaches

Catalyst-based methodologies have provided significant momentum to the synthesis of indazole derivatives. The use of transition-metal and acid-base catalysts has been particularly effective in improving the efficiency and selectivity of these synthetic routes, enabling access to previously challenging fluorinated variants.

Transition Metal Catalysis

Transition-metal-catalyzed reactions, particularly those involving C-H activation and cross-coupling, have become powerful tools for constructing the indazole core and functionalizing it with high precision. organic-chemistry.orgnih.gov Metals such as palladium, copper, and rhodium are frequently employed.

Palladium (Pd) Catalysis: The palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective method for forming C-C bonds in the synthesis of indazole compounds. rsc.org This reaction is often used to introduce aryl or heteroaryl groups at various positions of the indazole ring. For instance, 3-aryl-NH-indazoles can be prepared in high yield from 3-iodo-N-Boc indazoles and various boronic acids under microwave irradiation. nih.gov This method is compatible with both electron-donating and electron-withdrawing groups on the boronic acid. nih.govnih.gov A general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles also utilizes a palladium-catalyzed arylation as a key step. organic-chemistry.org

Copper (Cu) Catalysis: Copper catalysts are widely used for the synthesis of indazoles through the formation of crucial C-N and N-N bonds. organic-chemistry.org One-pot, three-component reactions using copper catalysts are particularly efficient. For example, 2H-indazoles can be synthesized from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst in a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Copper acetate has also been used to catalyze the annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos to yield 2,3-diaryl-2H-indazoles. mdpi.com

Rhodium (Rh) Catalysis: Rhodium catalysts are prominent in the synthesis of indazoles via C-H bond activation and annulation reactions. Synergistic Rh(III)/Cu(II) catalysis enables the sequential C-H activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to afford 1H-indazoles in good to high yields. nih.govmdpi.comacs.org This transformation demonstrates satisfactory functional-group tolerance. nih.gov

Catalyst SystemSubstrate(s)Product TypeYieldReference
Pd(PPh₃)₄, NaHCO₃3-iodo indazole, Aryl boronic acid3-Aryl-1H-indazole55-70% mdpi.com
[Cp*RhCl₂]₂, Cu(OAc)₂Azobenzene, AlkeneIndazoleGood to Excellent nih.gov
Cu₂O-NP2-bromobenzaldehyde, Primary amine, NaN₃2H-IndazoleHigh organic-chemistry.org
Pd(OAc)₂, RuPhos, K₃PO₄3-bromo-indazol-5-amine, Arylboronic acid3-Aryl-1H-indazol-5-amineGood to Excellent researchgate.net
[RuCl₂(p-cymene)]₂, KPF₆, Cu(OAc)₂·H₂ON-aryl pyridazinedione, AcrylateIndazole derivativeModerate to High nih.gov

Acid/Base Catalysis

Acid and base catalysis provides alternative and often milder conditions for the synthesis of indazoles, avoiding the use of transition metals.

Acid Catalysis: Acid catalysts are effective in promoting condensation and cyclization reactions. For instance, a series of indazolyl derivatives can be prepared by condensing 1-ethyl-1H-indazole-3-hydrazide with various substituted benzaldehydes using a catalytic amount of concentrated sulfuric acid in ethanol. derpharmachemica.com In other metal-free approaches, iodobenzene (B50100) can catalyze the intramolecular C-H amination of hydrazones to form 1H-indazoles, a reaction that proceeds in trifluoroacetic acid. researchgate.netiosrjournals.org

Base Catalysis: The choice of base can be crucial and can even direct the reaction outcome toward different heterocyclic systems. In one study, synthesizing N-aryl-1H-indazoles and benzimidazoles from common arylamino oximes, triethylamine (B128534) promoted the formation of benzimidazoles, while 2-aminopyridine (B139424) favored the synthesis of N-arylindazoles. organic-chemistry.org A base-catalyzed synthesis of substituted indazoles from hydrazones under mild, transition-metal-free conditions has also been developed. researchgate.net Furthermore, novel cascade N-N bond-forming reactions for synthesizing indazole acetic acid derivatives occur by heating 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions. researchgate.net

Catalyst/ReagentReactant(s)MethodProductYieldReference
Conc. H₂SO₄1-ethyl-1H-indazole-3-hydrazide, Substituted benzaldehydeCondensationIndazolyl Schiff Base- derpharmachemica.com
Iodobenzene, Oxone, Trifluoroacetic acidHydrazoneC-H Amination1H-IndazoleModerate to Good researchgate.netiosrjournals.org
NH₄ClHydrazone derivativeGrinding3-ethyl-1H-indazole80% samipubco.com
2-AminopyridineArylamino oximeCyclizationN-Aryl-1H-indazoleGood to Excellent organic-chemistry.org
NaOH3-amino-3-(2-nitroaryl)propanoic acid, AlcoholMicrowave-assisted cyclizationIndazole acetic acidUp to 98% researchgate.net

Green Chemistry Approaches in Indazole Synthesis

In line with the principles of green chemistry, synthetic methods are increasingly being developed to reduce environmental impact. These include the use of non-hazardous solvents, alternative energy sources like microwave and ultrasound irradiation, and solvent-free reaction conditions.

Solvent-Free Reactions

Performing reactions without a solvent minimizes waste and can lead to simpler work-up procedures. These "neat" reactions are often facilitated by energy sources like microwave or ultrasound. niif.hu For example, the synthesis of various biologically active 2-iminothiazolines from α-bromoketones and thioureas has been achieved under solvent- and catalyst-free conditions at room temperature. ijsssr.com Similarly, the synthesis of 2H-indazolo[2,1-b]phthalazine-triones can be carried out under solvent-free, sonochemical conditions. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving product yields. heteroletters.org This technique has been successfully applied to the synthesis of numerous indazole derivatives. heteroletters.orgajrconline.org For the synthesis of 4-fluoro-6-methyl-1H-indazole, a microwave-assisted method at 130°C for 45 minutes in ethanol has been noted to improve regioselectivity and reduce side products. Comparisons between microwave-assisted and conventional heating methods consistently show significant advantages for the microwave approach. ajrconline.orgmdpi.com For example, the synthesis of tetrahydroindazole (B12648868) derivatives via microwave irradiation under solvent-free conditions is clean, offers shorter reaction times, and produces excellent yields compared to conventional reflux methods. mdpi.com

Comparison of Microwave vs. Conventional Synthesis for Tetrahydroindazole Derivatives mdpi.com
ProductMethodTimeYield (%)
3-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazoleReflux6 h37
Microwave (150°C)2 min90
2-(4-Bromophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazoleReflux8 h40
Microwave (150°C)2 min90
2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazoleReflux8 h45
Microwave (150°C)2 min98

Sonochemical Methods

Ultrasound-assisted synthesis is another green technique that accelerates chemical reactions through acoustic cavitation. ijsssr.com This process creates transient hot spots with high temperature and pressure, promoting reactivity. ijsssr.com Sonochemistry has been used for the synthesis of a wide range of heterocyclic compounds, including indazoles, with benefits such as short reaction times, mild conditions, and high efficiency. researchgate.netrsc.org A novel and efficient ultrasound-assisted bromination of indazoles at the C3 position has been developed, completing in just 30 minutes under mild conditions. rsc.org The synthesis of 1H-indazoles from salicylaldehydes and hydrazine hydrate can be effectively catalyzed by natural catalysts like lemon peel powder under ultrasound irradiation. niif.hu This method highlights the synergy between using a green catalyst and an alternative energy source.

Examples of Sonochemical Synthesis of Indazole Derivatives
ReactantsConditionsTimeYield (%)Reference
2-Phenyl-2H-indazole, DBDMHUltrasound (40 kHz/80 W), CH₃CN, rt30 min91 rsc.org
Salicylaldehyde, Hydrazine hydrateUltrasound, Lemon Peel Powder, DMSO45 min90 niif.hu
5-Chlorosalicylaldehyde, Hydrazine hydrateUltrasound, Lemon Peel Powder, DMSO50 min85 niif.hu
Aminopyrimidinone, Dimedone, Aromatic aldehydeUltrasound, Acetic Acid, 70°C15-20 min85-92 royalsocietypublishing.org

Sustainable Catalysis (e.g., Copper Oxide Nanoparticles)

The development of environmentally benign synthetic methods is a significant focus in modern chemistry. For the synthesis of indazole derivatives, sustainable catalysis, particularly using heterogeneous nanocatalysts, offers a promising alternative to traditional methods. Copper oxide (CuO) nanoparticles have emerged as an efficient, cost-effective, and recyclable catalyst for synthesizing N-substituted-2H-indazoles. acs.orgnih.govbohrium.com

One green approach involves using CuO nanoparticles supported on activated carbon (CuO@C). acs.orgnih.gov This heterogeneous catalyst is prepared via a simple impregnation method using an environmentally friendly solvent like 2-propanol, followed by calcination. nih.gov The resulting CuO@C nanocatalyst facilitates the one-pot, three-component synthesis of 2H-indazoles from commercially available starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgnih.gov

This methodology is notable for its sustainable features:

Green Solvent: The reaction is typically carried out in polyethylene glycol (PEG-400), a biodegradable and non-toxic solvent. acs.orgnih.gov

Additive-Free Conditions: The synthesis proceeds efficiently without the need for ligands or bases, reducing chemical waste and simplifying purification. acs.orgnih.govcdnsciencepub.com

Catalyst Recyclability: The heterogeneous nature of the CuO@C catalyst allows for easy recovery and reuse over several cycles without a significant loss of catalytic activity, which has been demonstrated in gram-scale production. nih.gov

High Efficiency: The method successfully promotes the formation of new N-N, C-N, and C=N bonds in a single pot, leading to good to excellent yields of the desired indazole products. acs.orgnih.gov

The catalyst's efficacy is attributed to the high surface area and thermal stability of the metal oxide nanoparticles. acs.org Characterization through techniques such as X-ray diffraction and electron microscopy confirms the formation and purity of the CuO nanoparticles on their carbon support. nih.gov This sustainable approach represents a significant advancement in the synthesis of complex heterocyclic compounds like indazoles. acs.orgnih.gov

FeatureDescriptionReference
Catalyst Copper oxide nanoparticles supported on activated carbon (CuO@C) acs.orgnih.gov
Synthesis Type One-pot, three-component reaction acs.orgnih.gov
Starting Materials 2-halobenzaldehydes, primary amines, sodium azide nih.govcdnsciencepub.com
Solvent PEG-400 (Polyethylene glycol) acs.orgnih.gov
Conditions Ligand-free and base-free acs.orgnih.gov
Key Advantages Use of a green solvent, catalyst recyclability, operational simplicity, high yields nih.govbohrium.com

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately substituted precursors, which are themselves synthesized through multi-step sequences. The strategic introduction of the fluoro and methyl groups onto a benzene (B151609) ring is crucial before the formation of the fused pyrazole (B372694) ring.

A common precursor for fluorinated indazoles is a substituted fluorinated aniline or toluene derivative. vulcanchem.comgoogle.com For instance, the synthesis could begin with a compound like 3-fluoro-2-methylaniline . google.com A general strategy involves the following key transformations:

Nitration: Introduction of a nitro group ortho to the amine or methyl group is a common step to facilitate subsequent cyclization. For example, reacting a fluorotoluene derivative with a nitrating agent.

Cyclization: The formation of the indazole ring is the core transformation. This can be achieved through several methods, including the Davis-Beirut reaction or intramolecular cyclization of a diazotized aniline. A frequent approach involves reacting a substituted o-nitroaniline with a reducing agent to induce ring closure. vulcanchem.com Another pathway involves the reaction of a hydrazine derivative with a carbonyl compound, followed by oxidative cyclization.

Intermediate Formation: During the synthesis, various intermediates are formed. For example, the reaction of a substituted aniline with an acylating agent can form an amide intermediate, which is then subjected to cyclization conditions. In a patent describing the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole , the process starts with 3-fluoro-2-methylaniline, which undergoes bromination and then a ring-closure reaction using isoamyl sulfite (B76179) to form an N-acylated indazole intermediate. google.com

Deprotection/Aromatization: In many synthetic routes, a protecting group is used, such as an acetyl group on the indazole nitrogen, which must be removed in the final step to yield the 1H-indazole. google.com This is often accomplished by hydrolysis with a base like potassium carbonate. google.com Similarly, some syntheses may proceed via a tetrahydroindazole intermediate, which requires a final aromatization step. csic.es

A plausible pathway to a key precursor like 4-fluoro-2-nitrotoluene could involve the nitration of 3-fluorotoluene. This intermediate can then be used in cyclization reactions, for example, by reacting it with hydrazine hydrate in the presence of a copper catalyst to form the indazole ring system.

Precursor/IntermediateSynthetic UtilityTypical Reaction
3-Fluoro-2-methylaniline Starting material for building the substituted benzene ring.Undergoes diazotization followed by cyclization. google.com
4-Fluoro-2-nitrotoluene A key precursor where the nitro group facilitates cyclization.Reaction with hydrazine hydrate to form the indazole ring.
Substituted Hydrazine A crucial component for building the pyrazole part of the indazole.Reacts with carbonyl compounds or undergoes oxidative cyclization.
N-Acylated Indazole A common protected intermediate.Formed during cyclization and requires a final deprotection step. google.com
Tetrahydroindazole derivative An intermediate that requires a subsequent oxidation/aromatization step.Aromatization to yield the final indazole product. csic.es

Advanced Pharmacological Investigations of 6 Fluoro 4 Methyl 1h Indazole and Analogs

Target Identification and Validation

The indazole scaffold is a prominent feature in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. mdpi.comrsc.org Derivatives of 6-fluoro-4-methyl-1H-indazole are part of this important class of heterocyclic compounds, which have been extensively investigated for their pharmacological activities. mdpi.comnih.gov The core structure, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, serves as a versatile template for designing specific inhibitors of enzymes crucial in various disease pathways. mdpi.comrsc.org Research has focused on identifying and validating the molecular targets of these compounds, particularly through comprehensive enzyme inhibition studies.

Enzyme Inhibition Studies

The biological effects of this compound and its analogs are primarily exerted through the inhibition of specific enzymes and kinases. The indazole nucleus is a key pharmacophore that has been successfully utilized to develop inhibitors for several enzyme families, including kinases, indoleamine 2,3-dioxygenase 1 (IDO1), and monoamine oxidases (MAOs). rsc.orgnih.govmedchemexpress.com

Indazole derivatives are widely recognized as potent kinase inhibitors, targeting both tyrosine and serine/threonine kinases involved in cancer and other cell proliferative disorders. rsc.orgwipo.int The structural versatility of the indazole ring allows for the development of highly selective inhibitors for a range of kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition : Indazole-based derivatives have been developed as inhibitors of FGFR kinases. mdpi.comnih.gov One study identified a 1H-indazol-3-amine derivative as a potent FGFR1 inhibitor with an IC₅₀ value of 2.9 nM. mdpi.com Another series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3 in the micromolar range, with the most active compound having an IC₅₀ of 0.8 µM against FGFR1-3. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition : Structure-guided design has led to 1H-indazole derivatives that act as potent EGFR inhibitors. One such compound demonstrated strong potency against EGFR T790M and EGFR kinases, with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition : A series of novel 1H-indazole derivatives have shown significant VEGFR-2 kinase inhibitory activity. mdpi.com Indazole-pyrimidine-based compounds, in particular, have been investigated, with sulfonamide-containing derivatives showing enhanced activity. One such compound had an IC₅₀ of 34.5 nM, comparable to the established inhibitor pazopanib. nih.gov

Polo-like kinase 4 (PLK4) and Threonine Tyrosine Kinase (TTK) Inhibition : Indazole derivatives have been identified as single-digit nanomolar inhibitors of PLK4. mdpi.com Additionally, 1H-indazole-5-carboxamide derivatives have been reported as potent TTK inhibitors, with some compounds showing single-digit nanomolar activity. mdpi.com

Other Kinases (CDK2, GSK-3, LRRK2, MAPK1/ERK1/2) : The indazole scaffold has demonstrated inhibitory activity against a panel of other kinases.

Certain 3-(pyrrolopyridin-2-yl)indazole derivatives can selectively inhibit Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β). mdpi.com

Indazole compounds are also known to inhibit Leucine-Rich Repeat Kinase 2 (LRRK2), a target in neurological disorders. medchemexpress.comstemcell.com

Derivatives of 1H-indazole have been developed as potent inhibitors of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), also known as MAPK1, with IC₅₀ values as low as 9.3 nM. mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Indazole Analogs

Compound/Derivative Class Target Kinase IC₅₀ Value Reference
1H-Indazol-3-amine derivative (Compound 99) FGFR1 2.9 nM mdpi.com
1H-Indazole derivative (Compound 109) EGFR T790M 5.3 nM mdpi.com
1H-Indazole derivative (Compound 109) EGFR 8.3 nM mdpi.com
Indazole-pyrimidine derivative (Compound 13i) VEGFR-2 34.5 nM nih.gov
1H-Indazole amide derivative (Compound 116) ERK1/2 9.3 ± 3.2 nM mdpi.com
1H-Indazole-5-carboxamide (CFI-401870) TTK Single-digit nM mdpi.com
(1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) PLK4 Single-digit nM mdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a significant target for cancer immunotherapy due to its immunosuppressive function. rsc.orgmdpi.comexcli.de The 1H-indazole structure is considered a novel and important pharmacophore for potent IDO1 inhibitory activity. mdpi.comrsc.org

Research has shown that the 1H-indazole scaffold is necessary for IDO1 inhibition and that substituents at the 4- and 6-positions can significantly influence inhibitory activity. acs.org A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated, with one compound displaying an IC₅₀ value of 0.74 µM in an enzymatic assay and 1.37 µM in HeLa cells. nih.gov This compound also demonstrated promising inhibition of Tryptophan 2,3-dioxygenase (TDO), a related enzyme, making it a potent IDO1/TDO dual inhibitor. nih.gov Other research into 3-substituted 1H-indazoles identified derivatives with IC₅₀ values in the nanomolar range (e.g., 720 nM and 770 nM). mdpi.com The 6-fluoro-1H-indazol-4-amine motif, closely related to the subject compound, has also been identified as an IDO1 inhibitor.

Table 2: IDO1 Inhibitory Activity of Selected Indazole Analogs

Compound/Derivative Class Assay Type IC₅₀ Value Reference
4,6-substituted-1H-indazole (Compound 35) Enzymatic 0.74 µM nih.gov
4,6-substituted-1H-indazole (Compound 35) HeLa Cell-based 1.37 µM nih.gov
3-Substituted 1H-indazole (Compound 121) Enzymatic 720 nM mdpi.com
3-Substituted 1H-indazole (Compound 122) Enzymatic 770 nM mdpi.com
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol Enzymatic 5.3 µM mdpi.com

Monoamine oxidase (MAO) enzymes are crucial in the metabolism of neurotransmitter amines, and their inhibition is a therapeutic strategy for neuropsychiatric and neurodegenerative disorders. researchgate.netresearchgate.net Indazole derivatives have been discovered to be highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). nih.govacs.org

Studies on indazole- and indole-5-carboxamides revealed potent MAO-B inhibitors with subnanomolar IC₅₀ values and high selectivity over the MAO-A isoform. nih.govacs.org For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to have an IC₅₀ of 0.386 nM for human MAO-B with over 25,000-fold selectivity versus MAO-A. nih.govacs.org Another study focusing on C5- and C6-substituted indazoles found that substitution at the C5 position yielded particularly potent MAO-B inhibitors, with IC₅₀ values ranging from 0.0025 to 0.024 µM. researchgate.net These studies confirm that the indazole scaffold is a promising template for developing potent and selective MAO-B inhibitors. plu.mxnih.govtandfonline.com

Table 3: MAO-B Inhibitory Activity of Selected Indazole Analogs

Compound Name Target IC₅₀ Value (human) Selectivity vs. MAO-A Reference
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide MAO-B 0.386 nM >25,000-fold nih.govacs.org
N-(3,4-difluorophenyl-1H-indazole-5-carboxamide MAO-B 1.59 nM >6,000-fold acs.org
(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine MAO-B 0.612 nM >16,000-fold nih.govacs.org
C5-Substituted Indazole Derivatives MAO-B 0.0025–0.024 µM - researchgate.net

The Transient Receptor Potential Ankyrin-1 (TRPA1) channel is a non-selective cation channel involved in pain, itch, and respiratory diseases, making it a key target for developing new antagonists. researchgate.netnih.gov A series of novel 1H-indazole derivatives have been reported as TRPA1 antagonists. mdpi.comresearchgate.net

Medicinal chemistry efforts led to the discovery of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of TRPA1 antagonists. bindingdb.orgacs.org Further optimization identified 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole as a potent and selective antagonist of mouse TRPA1 with an IC₅₀ of 0.015 µM. acs.orgplos.org This compound demonstrated robust activity in rodent models of inflammatory pain. acs.org Docking studies suggest that these indazole compounds bind within the S5 region of the TRPA1 channel pore-domain. mdpi.complos.org The indazole scaffold is therefore considered a viable core structure for developing TRPA1 antagonists for treating pain and other conditions. tandfonline.comgoogle.comresearchgate.net

Table 4: TRPA1 Antagonist Activity of a Selected Indazole Analog

Compound Name Target IC₅₀ Value Reference
6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole TRPA1 0.015 µM (15 nM) acs.org

Rho-associated coiled-coil kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a critical role in cellular functions like contraction and migration and are targets for cardiovascular diseases. nih.govgoogle.comresearchgate.net Indazole derivatives have been extensively developed as potent and selective ROCK inhibitors. mdpi.comgoogle.com

A key example is the compound GSK429286A, which is N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide. lktlabs.comapexbt.com This compound, an analog of this compound, is a cell-permeable and selective inhibitor of ROCK1 and ROCK2 with IC₅₀ values of 14 nM and 63 nM, respectively. stemcell.comapexbt.com Optimization of an initial indazole amide lead to the discovery of dihydropyridone derivatives like GSK429286A, which showed improved pharmacokinetic properties. researchgate.net Another related compound, GSK25, which also contains the 6-fluoro-1H-indazol-5-yl moiety, is a potent inhibitor of human ROCK1 with an IC₅₀ of 7 nM. caymanchem.com These findings highlight the importance of the fluoro-indazole moiety in designing potent and selective ROCK inhibitors. cymitquimica.com

Table 5: ROCK1/2 Inhibitory Activity of Selected Fluoro-Indazole Analogs

Compound Name Target Kinase IC₅₀ Value Reference
GSK429286A ROCK1 14 nM stemcell.comapexbt.com
GSK429286A ROCK2 63 nM stemcell.comapexbt.com
GSK25 ROCK1 7 nM caymanchem.com
Estrogen Receptor Degradation (SERDs)

While direct studies on this compound as a Selective Estrogen Receptor Degrader (SERD) are not extensively documented, the broader indazole class has been a fertile ground for developing SERDs for the treatment of estrogen receptor-positive (ER+) breast cancer. sci-hub.seacs.orgnih.gov The goal of SERD therapy is to induce the degradation of the estrogen receptor α (ERα), a key driver in many breast cancers. acs.orgnih.gov Fulvestrant, a steroidal SERD, is clinically approved but has poor pharmaceutical properties, necessitating intramuscular injections. sci-hub.senih.gov This has spurred the development of orally bioavailable, nonsteroidal SERDs.

Indazole-based compounds have emerged as promising candidates. For example, GDC-0810 (ARN-810), an indazole derivative, is a potent and orally bioavailable SERD. sci-hub.senih.gov It demonstrates high binding affinity for ERα (IC50 = 6.1 nM) and effectively promotes its degradation (EC50 = 0.7 nM with 91% efficacy). sci-hub.se This compound shows robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. sci-hub.se Another related compound, GDC-0927, also showed superior induction of ERα degradation in MCF7 cancer cells. oup.com The development of these molecules highlights the potential of the indazole scaffold to create effective ERα degraders, suggesting that analogs like this compound could be valuable subjects for future investigation in this area. sci-hub.senih.govoup.com

Cannabinoid Receptor (CB1/CB2) Affinity

The indazole core is a prevalent feature in many synthetic cannabinoid receptor agonists (SCRAs). These compounds often exhibit high affinity for both the centrally located CB1 receptor and the peripherally distributed CB2 receptor. rsc.org The affinity and efficacy of these analogs can be significantly altered by minor structural modifications, such as the addition or placement of a fluorine atom. researchgate.net

Fluorination is a common strategy in the design of SCRAs. For instance, AB-FUBINACA, which features a 4-fluorobenzyl group on the indazole ring, was identified as a potent CB1 receptor modulator. researchgate.net Synthetic cannabinoids are typically full agonists at the CB1 receptor, in contrast to THC which is a partial agonist, often resulting in higher potency. rsc.org Studies on various fluorinated indazole analogs have shown a wide range of binding affinities. Competitive binding experiments revealed that while some analogs have minimal affinity for CB1 (pKi < 5), others demonstrate moderate to high affinity for CB2 receptors (pKi = 5.45–6.99). biorxiv.org The affinity can be substantial, with Ki values for some analogs reaching the nanomolar range. researchgate.net For example, the S-form of an analog of AB-PINACA has a Ki of 78.4 nM at cannabinoid receptors. researchgate.net

Table 1: Cannabinoid Receptor (CB1/CB2) Affinity of Selected Indazole Analogs

Compound Receptor Affinity (Ki/pKi) Efficacy (EC50) Reference
Indazole Analogs CB1 < 5 (pKi) - biorxiv.org
Indazole Analogs CB2 5.45–6.99 (pKi) - biorxiv.org
(S)-AB-FUBINACA CB1 - >100x more potent than (R)-enantiomer frontiersin.org
(S)-AMB-FUBINACA CB1 - 6.1x more potent than (R)-enantiomer frontiersin.org
AB-FUBINACA Analog CB Receptors 78.4 nM (Ki) - researchgate.net
MAM-2201 CB1 2.3 nM (Ki) 16.4 nM nih.gov
EAM-2201 CB1 1.0 nM (Ki) 37.3 nM nih.gov

Receptor Modulation

Beyond cannabinoid and estrogen receptors, indazole derivatives have been shown to modulate a variety of other receptor systems. The versatility of the indazole scaffold allows it to serve as a building block for ligands targeting different receptors, with substituents playing a key role in determining specificity and activity.

For example, certain indazole derivatives act as selective β3-AR agonists, relevant for treating overactive bladder disorder. Others have been developed as antagonists for the CC-Chemokine Receptor 4 (CCR4), with potency influenced by substituents at various positions on the indazole ring. acs.org Additionally, indazole-containing compounds have been investigated as transient receptor potential ankyrin-repeat 1 (TRPA1) antagonists and as positive allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor. nih.govacs.org The fluorine atom in compounds like this compound can enhance binding affinity and selectivity for target receptors, such as kinases. Research has also shown that indazole derivatives can be potent inhibitors of fibroblast growth factor receptor (FGFR), with one compound demonstrating an IC50 of 69.1 nM for FGFR1. nih.gov

In Vitro Biological Activity Evaluation

The biological impact of this compound and its analogs has been extensively evaluated through various in vitro assays, confirming their potential as anticancer and antimicrobial agents.

Cell Proliferation and Cytotoxicity Assays

Indazole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.gov Assays such as the MTT or tetrazolium salt reduction assays are commonly used to measure cell viability and determine the concentration at which a compound inhibits 50% of cell growth (IC50). bmgrp.comsigmaaldrich.com

Studies have shown that the cytotoxic potency of indazole analogs is highly dependent on their substitution patterns. For instance, one study synthesized a series of 1H-indazole-3-amine derivatives and found that compound 6o had a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, while showing much lower toxicity to normal HEK-293 cells (IC50 = 33.2 µM), indicating good selectivity. nih.govresearchgate.net In another study, a 6-substituted aminoindazole derivative, compound 36 , exhibited potent anti-proliferative activity with an IC50 of 0.4 µM in HCT116 human colorectal cancer cells. rsc.org The introduction of a methyl group at the C-3 position of the indazole ring was found to increase toxicity against HCT116 cells. rsc.org The presence of a fluorine atom, as in this compound, is known to enhance metabolic stability and binding affinity, potentially contributing to increased cytotoxicity in cancer cells.

Table 2: Cytotoxicity of Selected Indazole Analogs in Cancer Cell Lines

Compound Cell Line Cytotoxicity (IC50 in µM) Reference
6o (1H-indazole-3-amine derivative) K562 (Leukemia) 5.15 nih.govresearchgate.net
6o (1H-indazole-3-amine derivative) HEK-293 (Normal) 33.2 nih.gov
36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) HCT116 (Colon) 0.4 rsc.org
36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) MRC5 (Normal) > 11.85 rsc.org
22 (N-isopropyl-1H-indazol-6-amine) HCT116 (Colon) 2.5 rsc.org
Pyrazolo[4,3-f]quinoline derivatives Various Cancer Lines < 8 nih.gov

Apoptosis Induction and Cell Cycle Analysis

In addition to inhibiting proliferation, many indazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest. vulcanchem.com Flow cytometry is a key technique used to analyze these cellular events. researchgate.nettandfonline.com

Research has shown that certain indazole compounds can induce apoptosis in a dose-dependent manner. For example, compound 6o was found to significantly increase the rate of apoptosis in K562 cells at concentrations of 10, 12, and 14 µM. researchgate.net This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. Cell cycle analysis revealed that these compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases. rsc.org Treatment of K562 cells with compound 6o led to an accumulation of cells in the G0/G1 phase, increasing the population from 29.4% in control cells to 41.1% at the highest concentration tested. nih.gov Similarly, compound 36 was found to cause G2/M cell cycle arrest in HCT116 cells. rsc.org These findings suggest that the antitumor properties of these indazole analogs are mediated through the disruption of fundamental cellular processes like cell division and survival. vulcanchem.com

Table 3: Effect of Indazole Analog 6o on K562 Cell Cycle and Apoptosis

Treatment G0/G1 Phase (%) S Phase (%) Apoptosis Rate (%) Reference
Control 29.4 - Baseline nih.gov
10 µM 31.8 Decreased 16.59 nih.gov
12 µM 36.4 Decreased - nih.gov
14 µM 41.1 Decreased 37.72 nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

The indazole scaffold has also been identified as a promising framework for the development of new antimicrobial agents. jmchemsci.comjmchemsci.com Various derivatives have been synthesized and tested against a spectrum of bacterial and fungal strains. researchgate.net

Studies on novel multi-substituted indazole derivatives have demonstrated their potential antibacterial activity. jmchemsci.comjmchemsci.com For example, a series of compounds, including 5A, 5D, and 5F , showed excellent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. jmchemsci.comjmchemsci.com The antimicrobial efficacy is often concentration-dependent, with higher concentrations leading to larger zones of inhibition. jmchemsci.com The mechanism of action may involve the inhibition of essential bacterial enzymes, such as DNA gyrase. jmchemsci.comjmchemsci.comresearchgate.net Preliminary studies on compounds like 4-Bromo-6-fluoro-7-methyl-1H-indazole also suggest potential antimicrobial effects. smolecule.com These findings underscore the broad biological activity of the indazole class, extending beyond anticancer applications to include the potential for combating infectious diseases.

Table of Mentioned Compounds

Anti-inflammatory Response Evaluation

The indazole core is a well-established scaffold for the development of anti-inflammatory agents. researchgate.net Derivatives are known to target key mediators in inflammatory pathways, such as the cyclooxygenase-2 (COX-2) enzyme. vulcanchem.com

Research has demonstrated that fluorinated indazoles can act as potent and selective antagonists of the transient receptor potential A1 (TRPA1) cation channel, a target for anti-inflammatory activity. A 6-fluoroindazole scaffold was reported to be a potent and selective antagonist of human TRPA1 with an IC₅₀ of 0.043 μM and exhibited in vivo anti-inflammatory efficacy in rodent models. nih.gov Furthermore, computational studies on other indazole derivatives have shown that substitutions, such as a difluorophenyl group, can result in significant binding to the COX-2 enzyme. vulcanchem.com These findings suggest that compounds based on a 6-fluoroindazole structure are promising candidates for treating inflammatory conditions.

Antioxidant Activity

Indazole derivatives have been a subject of interest for their antioxidant properties, which are crucial in combating oxidative stress associated with numerous diseases. iiste.orgresearchgate.net The ability of these compounds to scavenge free radicals is a key measure of this activity.

Studies on tetrahydroindazole (B12648868) derivatives have provided specific insights into the antioxidant potential of this class. The in vitro antioxidant activity, evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, showed that fluorinated analogs possess notable radical scavenging capabilities. semanticscholar.org For instance, one such analog demonstrated measurable activity in these standard assays, highlighting the potential contribution of the fluorinated indazole core to antioxidant effects. semanticscholar.org

Antioxidant Activity of a Fluorinated Tetrahydroindazole Analog

CompoundAssayActivity Noted
2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f)DPPHModerate decoloring activity semanticscholar.org
2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f)ABTSAmong the most active in the series semanticscholar.org

Antiviral Activity (e.g., HCV)

The indazole moiety is a recognized pharmacophore in the development of antiviral agents, particularly against the Hepatitis C Virus (HCV). nih.govmdpi.com The HCV NS5B RNA polymerase is a key target for such inhibitors. mdpi.com

Research into 1-aminobenzyl-1H-indazole-3-carboxamide analogues led to the identification of highly potent anti-HCV agents. nih.gov Two analogues, in particular, demonstrated impressive potency and selectivity, making them strong candidates for further development. nih.gov Additionally, a class of 1,3,4-trisubstituted pyrazoles, which are structurally related to indazoles, was identified as an effective inhibitor of HCV, with the most potent compound having an EC₅₀ value of 0.11 μM. mdpi.com Another study noted that a fluorinated pyrazole analogue showed promising inhibitory action against the HCV genotype-1b replicon system with an EC₅₀ of 0.083 μM. nih.gov These results underscore the viability of the indazole and related heterocyclic scaffolds in designing novel HCV inhibitors.

Anti-HCV Activity of Indazole Analogs

Compound AnalogIC₅₀ (μM)EC₅₀ (μM)
Indazole-3-carboxamide (5n)0.013 nih.gov0.018 nih.gov
Indazole-3-carboxamide (5t)0.007 nih.gov0.024 nih.gov

In Vivo Preclinical Studies

While specific in vivo data for this compound are not detailed in the reviewed literature, preclinical studies on closely related fluorinated indazole analogs provide valuable information regarding their efficacy and pharmacokinetic behavior in animal models.

Efficacy in Animal Models

The therapeutic efficacy of fluorinated indazole derivatives has been demonstrated in various preclinical models. These studies validate the potential of this chemical class in treating complex diseases.

A 6-fluoroindazole scaffold developed as a TRPA1 antagonist showed significant anti-inflammatory activity in rodent models. nih.gov In a different therapeutic area, a novel indazole derivative designed as a VEGFR-2 kinase inhibitor was evaluated for its anti-angiogenic properties. nih.gov This compound was found to effectively suppress tumor angiogenesis in a zebrafish subintestinal vessel model and exhibited low acute toxicity in mice, marking it as a potential candidate for further development as an angiogenesis inhibitor. nih.gov

In Vivo Efficacy of Fluorinated Indazole Analogs

Compound TypeAnimal ModelObserved Efficacy
6-Fluoroindazole Scaffold (TRPA1 antagonist)RodentsDemonstrated anti-inflammatory activity nih.gov
Indazole Derivative (VEGFR-2 inhibitor)ZebrafishSuppressed tumor angiogenesis nih.gov
Indazole Derivative (VEGFR-2 inhibitor)MiceLow acute toxicity nih.gov

Pharmacokinetic Profiling

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical for its development. The inclusion of fluorine in a molecule is a widely used strategy to enhance metabolic stability and improve pharmacokinetic parameters. researchgate.netrsc.orgchim.it

Studies on various indazole derivatives have shown promising results. An indazole-based VEGFR-2 inhibitor demonstrated favorable pharmacokinetic profiles in in vivo studies. nih.gov In another example, an indazole arylsulfonamide (GSK2239633A) was selected for further development as a CCR4 antagonist based on its preclinical profile, which was robust enough to warrant a subsequent human microdose study to assess its distribution and clearance. acs.org

Pharmacokinetic Parameters of Indazole Analogs in Rats

Compound TypeParameterValue
Fluorinated-pyrazole hybridsOral Bioavailability (Compound 53a)49% rsc.org
Oral Bioavailability (Compound 53b)53% rsc.org

The ADME properties of fluorinated indazoles are central to their potential as therapeutic agents. Fluorine substitution can significantly alter lipophilicity, membrane permeability, and resistance to metabolic degradation. researchgate.netnih.gov

Preclinical data from various analogs illustrate these effects. The 6-fluoroindazole TRPA1 antagonist was found to have moderate oral bioavailability in rodents. nih.gov Similarly, two fluorinated-pyrazole derivatives showed good oral bioavailability of 49% and 53% in rats, along with an improved P450 enzyme interaction profile. rsc.org Research on indazole sulfonamide CCR4 antagonists highlighted some challenges, where strongly basic amino groups led to low oral absorption. acs.org However, this was overcome by modifying the molecule to less basic analogs like morpholines, which improved absorption, although it also led to high clearance, demonstrating the delicate balance required in optimizing ADME properties. acs.org

Metabolic Stability

The inclusion of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability. Fluorine's high electronegativity can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes. vulcanchem.com This is a key reason for the exploration of fluorinated indazoles in drug discovery.

In the case of the related analog, 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid, the 6-methyl group is suggested to improve metabolic stability by sterically hindering the indazole core from oxidative degradation. vulcanchem.com Indazole-based compounds, in general, tend to exhibit greater metabolic stability compared to their indole (B1671886) analogs due to the indazole ring's resistance to oxidative degradation.

Studies on various indazole derivatives have provided insights into their metabolic fate. For instance, in vitro metabolic stability assays using human and mouse liver microsomes are standard methods to evaluate the intrinsic clearance and half-life of these compounds. nih.govacs.org For example, research on tetrahydroindazole derivatives identified monohydroxylation of the tetrahydroisoxazole or the central tetrahydroindazole ring as major metabolic pathways. acs.org

The metabolic stability of indazole analogs can be modulated through structural modifications. For example, in a series of carbohydrate-substituted indazole derivatives, compound 10d-02 demonstrated greater metabolic stability than the parent compound 071. biorxiv.org Conversely, replacing a phenyl group with a pyridinyl group in some analogs led to a significant decrease in stability. biorxiv.org This highlights the intricate structure-activity relationships that govern the metabolic properties of this class of compounds.

Table 1: Metabolic Stability of Selected Indazole Analogs

Compound System Half-life (T1/2) Key Findings Reference
Indole Analog of Compound 35i Mouse Liver Microsomes 12.35 min Serves as a baseline for metabolic instability. nih.gov
Compound 19a (Indole derivative with EWG) Mouse Liver Microsomes 21.77 min Electron-withdrawing groups can enhance stability. nih.gov
Compound 35i (3-substituted indazole) Mouse Liver Microsomes 120 min Demonstrates significantly improved metabolic stability over indole analogs. nih.gov
Compound 51 (Tetrahydroindazole derivative) Human Liver Microsomes > 60 min Shows high stability in human liver microsomes. acs.org
Compound 51 (Tetrahydroindazole derivative) Mouse Liver Microsomes 36 min Demonstrates moderate stability in mouse liver microsomes. acs.org
Compound 46 (Tetrahydroindazole derivative) Human & Mouse Liver Microsomes - Showed the lowest stability among the tested analogs. acs.org
Bioavailability

Oral bioavailability is a crucial pharmacokinetic parameter that dictates the fraction of an orally administered drug that reaches systemic circulation. For this compound and its analogs, achieving adequate bioavailability is a key objective in their development as therapeutic agents.

The structural features of these compounds play a significant role in their absorption and first-pass metabolism, which are major determinants of bioavailability. The fluorine atom in this compound can modulate lipophilicity, which in turn affects membrane permeability and absorption. chemblink.com

Several studies on indazole-based compounds have reported on their oral bioavailability. For example, an indazole derivative investigated as a heat shock protein 90 (HSP90) inhibitor, compound 12d, exhibited high oral bioavailability in vivo with a value of 66.9%. nih.gov In another study, a novel carbohydrate-substituted indazole derivative, compound 10d-02, was found to have an excellent pharmacokinetic profile with nearly 100% oral bioavailability. biorxiv.org

However, not all indazole derivatives display high bioavailability. A study on a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives for the treatment of acute myeloid leukemia found that compound 10q had an oral bioavailability of 11.01%. nih.gov Similarly, another indazole derivative, compound 32, showed modest oral bioavailability of 12% in rats. researchgate.net These findings underscore the variability in bioavailability within this chemical class and the importance of structural optimization.

Table 2: Oral Bioavailability of Selected Indazole Analogs

Compound Species Oral Bioavailability (F%) Key Findings Reference
Compound 12d Not Specified 66.9% High oral bioavailability, positioning it as a promising candidate. nih.gov
Compound 10d-02 Not Specified ~100% Excellent pharmacokinetic profile with near-complete oral bioavailability. biorxiv.org
Compound 10q Not Specified 11.01% Demonstrates that not all analogs achieve high bioavailability. nih.gov
Compound 32 Rat 12% Modest oral bioavailability observed in preclinical studies. researchgate.net
6-fluoro analogue 40b Not Specified High High bioavailability similar to the parent compound. acs.org
Pictilisib (GDC-0941) Multiple Species Acceptable Indazole isostere of a phenol, showing acceptable oral bioavailability. pharmablock.com
Brain Penetration

The ability of a compound to cross the blood-brain barrier (BBB) is essential for the treatment of central nervous system (CNS) disorders. For this compound and its analogs, brain penetration is a key consideration, particularly for indications requiring CNS engagement.

Fluorine substitution can be a strategic approach to enhance BBB penetration. nih.gov The introduction of fluorine can increase a molecule's lipophilicity, facilitating its passage through the lipid membranes of the BBB.

Research on indazole-based kinase inhibitors has shown that these compounds can be designed to be CNS-penetrant. In the development of IRAK4 inhibitors, both indazole and aza-indazole cores were leveraged to reduce efflux by P-glycoprotein (MDR1) and improve brain penetration. acs.org For instance, certain bridged-cycle indazole and aza-indazole analogs demonstrated impressive rat brain Kp,u,u values of 1, indicating excellent brain partitioning. acs.org

The development of PET tracers based on the indazole scaffold also highlights the potential for brain penetration. A novel compound, FIPM (4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine), was developed as a potential PET tracer to visualize LRRK2 in the brain, indicating its ability to cross the BBB. nih.gov

However, achieving optimal CNS penetration requires a delicate balance of physicochemical properties, including permeability and low susceptibility to active efflux transporters. nih.gov

Table 3: Brain Penetration of Selected Indazole Analogs

Compound Metric Value Key Findings Reference
Compound 6 (Indazole IRAK4 inhibitor) Rat Brain Kp,u,u 1 Impressive brain partitioning. acs.org
Compound 7 (Aza-indazole IRAK4 inhibitor) Rat Brain Kp,u,u 1 Superior human whole blood potency and impressive brain partitioning. acs.org
MLi-2 - - A highly selective, orally available, and brain-penetrant inhibitor of LRRK2. nih.gov
Vorasidenib - - Displayed improved brain penetration compared to other IDH inhibitors. drugbank.com
FIPM - - Developed as a PET tracer for in vivo visualization of LRRK2 in the brain. nih.gov

Selectivity and Off-target Effects

The selectivity of a drug for its intended target over other biological molecules is paramount to minimizing off-target effects and ensuring a favorable safety profile. For kinase inhibitors like many indazole derivatives, achieving high selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome. frontiersin.org

Indazole-based compounds have been developed as highly selective inhibitors for various kinases. For example, two indazole-based ROCK inhibitor hits demonstrated high selectivity for ROCK1 and ROCK2 isoforms. researchgate.net In another study, N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors were developed with exceptional inhibitory profiles toward haspin and/or Clk4, with one compound showing sixfold selectivity for Clk4. nih.govresearchgate.net

The substitution pattern on the indazole ring is crucial for determining selectivity. For instance, in a series of FGFR1 inhibitors, the indazole derivative 9u was found to be a selective inhibitor of FGFR1-3, with low activity against other kinases. tandfonline.com Molecular docking studies can elucidate the binding modes of these inhibitors and explain their selectivity profiles. nih.govtandfonline.com

While high selectivity is achievable, off-target effects remain a concern. The lack of selectivity in kinase inhibitors can be associated with preclinical and clinical cardiotoxicity. frontiersin.org Therefore, comprehensive selectivity profiling against a panel of kinases and other relevant targets is an essential step in the preclinical evaluation of indazole-based drug candidates.

Table 4: Selectivity Profile of Selected Indazole Analogs

Compound Primary Target(s) Selectivity Profile Key Findings Reference
GSK429286 ROCK1/ROCK2 High selectivity for ROCK1 and ROCK2 isoforms. Ten times more potent in enhancing endothelial tube formation than Fasudil. researchgate.net
Compound 18 (N1-benzoylated 5-(4-pyridinyl)indazole) Clk4/Haspin Sixfold selectivity for Clk4 over haspin. Demonstrates preference for inhibiting Clk4 and haspin over a panel of related kinases. nih.govresearchgate.net
Compound 19 (N1-benzoylated 5-(4-pyridinyl)indazole) Haspin High selectivity against haspin over common off-target kinases (Dyrks and Clks). Highlights the ability to toggle selectivity through scaffold modification. nih.govresearchgate.net
Compound 9u FGFR1-3 Selective for FGFR1-3 with low activity against other kinases. Good kinase selectivity demonstrated in a panel of tyrosine kinases. tandfonline.com
Compound 16 (4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole) NOS-II Inhibited NOS-II activity by 80% with no effect on NOS-I. Demonstrates high selectivity for NOS-II. researchgate.net

Toxicology and Safety Assessment

A thorough toxicological and safety assessment is critical to identify any potential liabilities of a drug candidate before it progresses to clinical trials. For this compound and its analogs, this involves evaluating a range of potential toxicities, including cytotoxicity, genotoxicity, and cardiotoxicity.

Preclinical safety assessments often include in vitro and in vivo studies. For example, an indazole derivative developed as an HSP90 inhibitor, compound 12d, showed a negligible impact on hERG channels and CYP isozymes, and genotoxicity tests confirmed its safety profile. nih.gov Inhibition of the hERG cardiac potassium channel is a major concern as it can lead to cardiac arrhythmias. biorxiv.org

In a study of carbohydrate-substituted indazole derivatives, compounds 071 and 10d-02 exhibited relatively low hERG inhibition rates, suggesting minimal cardiotoxic potential. biorxiv.org Similarly, an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivative, 10q, demonstrated potent antitumor activity in a xenograft model without obvious toxicity. nih.gov

Safety data sheets for related compounds, such as 6-bromo-4-fluoro-1H-indazole, provide information on their hazard classifications, which can include acute toxicity if swallowed. echemi.com However, these classifications are often based on predictions or limited data and require confirmation through comprehensive toxicological studies.

Table 5: Toxicological and Safety Data for Selected Indazole Analogs

Compound/Analog Assay/Model Finding Implication Reference
Compound 12d hERG channel assay, CYP isozyme inhibition, Genotoxicity tests Negligible impact on hERG and CYPs; confirmed safety profile in genotoxicity tests. Favorable preclinical safety profile. nih.gov
Compound 071 hERG inhibition assay 27.7% inhibition at 10 µM. Relatively low hERG inhibition, suggesting minimal cardiotoxic potential. biorxiv.org
Compound 10d-02 hERG inhibition assay 27.3% inhibition at 10 µM. Similar to compound 071, indicating low cardiotoxic risk. biorxiv.org
Compound 10q MV4-11 xenograft model Potent antitumor potency without obvious toxicity. Good in vivo safety profile in a cancer model. nih.gov
6-Bromo-4-fluoro-1H-indazole GHS Classification Acute toxicity - Category 3, Oral. Indicates potential for harm if swallowed, requiring careful handling. echemi.com
4-fluoro-6-methyl-1H-indazole-3-carboxylic acid - No specific toxicity data found, but structural analogs are known kinase inhibitors which can have off-target effects. Further toxicological evaluation is necessary. vulcanchem.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Fluorine at 6-position on Biological Activity

The introduction of a fluorine atom at the 6-position of the indazole ring is a common strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and physicochemical properties. Fluorine's high electronegativity and small atomic size allow it to alter the electronic environment of the indazole core, which can enhance binding affinity to biological targets. vulcanchem.com

Research on indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFR) has shown that fluorine substitution at the 6-position can lead to improved enzymatic activity and cellular potency. rsc.org For example, in a series of 1H-indazol-3-amine derivatives, the presence of a fluorine atom at C6 resulted in enhanced inhibitory activity against FGFR1 and FGFR2. rsc.org This suggests that the electronic modifications induced by the fluorine atom are favorable for interaction with the kinase active site. The enhanced lipophilicity and metabolic stability conferred by the fluorine atom are also considered valuable properties in drug design. vulcanchem.com

In the development of CCR4 antagonists, a 6-fluoro analogue demonstrated good cell membrane permeability, comparable to the non-fluorinated parent compound. acs.org Similarly, in a series of compounds designed as Tyrosine Threonine Kinase (TTK) inhibitors, a 4-fluoro substitution on the indazole ring was found to contribute to enhanced anticancer efficacy, highlighting the positive role of fluorine in modulating biological activity. longdom.org The stability and reactivity of the indazole molecule are significantly influenced by fluorine substituents, which can affect the acidity of the N-H bond and the molecule's ability to form hydrogen bonds.

Impact of Methyl Group at 4-position on Biological Activity

The methyl group at the 4-position of the indazole ring can influence biological activity through steric and electronic effects. In a study of indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), compounds with methyl groups at both the 4- and 6-positions of a pyridone ring showed the importance of these substituents for enzyme inhibition. nih.gov The presence of a methyl group on the indazole phenyl ring of another series of compounds led to a notable increase in activity. rsc.org

Systematic studies on indazole arylsulfonamides as CCR4 antagonists revealed that substitutions at the C4 position were generally well-tolerated, with methoxy- or hydroxyl-containing groups being potent. acs.org While this study did not specifically evaluate a 4-methyl group, it underscores the importance of the C4 position for substitution. Computational analysis of 4-fluoro-6-methyl-1H-indazole suggests that modifications at the 6-methyl position could be a strategy to modulate kinase inhibition activity.

Role of Substituents at Other Positions (e.g., N1, C3)

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring, particularly at the N1 and C3 positions.

N1-Position: The N1 position of the indazole ring is frequently substituted to explore new interactions with target proteins. In the development of CCR4 antagonists, N1-meta-substituted benzyl (B1604629) groups with an α-amino-acyl moiety were found to be the most potent N1-substituents. acs.org For EZH1/EZH2 inhibitors, various substituents at the N-1 position were shown to have a stronger effect on EZH1 potency than on EZH2 potency. nih.gov The regioselective alkylation of the indazole nitrogen is crucial, as N1- and N2-alkylated isomers can exhibit different biological profiles. beilstein-journals.orgd-nb.info Studies have shown that using sodium hydride in tetrahydrofuran (B95107) can selectively yield N-1 alkylated indazoles. beilstein-journals.orgresearchgate.net

C3-Position: The C3 position is a key vector for modification in many indazole-based inhibitors. Structure-activity relationship (SAR) studies often reveal that the C3 substituent is crucial for potent inhibitory activity. nih.gov For instance, in a series of IDO1 inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was essential for high potency. nih.gov Similarly, for calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker at the C3 position was found to be critical for activity. nih.gov In some kinase inhibitors, a C3-carboxamide group extends into a subpocket of the ATP binding site, forming important interactions. mdpi.com The direct functionalization of the C3 position can be challenging compared to the more nucleophilic N1 and N2 positions, but methods using CuH catalysis have been developed for C3-allylation. pnrjournal.com

The following table summarizes the impact of substitutions at different positions on the biological activity of various indazole scaffolds.

PositionSubstituentTarget/ActivityEffect on ActivityReference
C6 FluorineFGFR1/FGFR2Improved enzymatic activity and cellular potency rsc.org
C4 MethylEnzyme InhibitionIncreased activity rsc.org
N1 meta-substituted benzylCCR4 AntagonistMost potent N1-substituents acs.org
N1 VariousEZH1/EZH2 InhibitionStronger effect on EZH1 potency nih.gov
C3 CarbohydrazideIDO1 InhibitionCrucial for strong inhibitory activity nih.gov
C3 CarboxamideCRAC Channel BlockerCritical for inhibition of calcium influx nih.gov
C3 Aryl groupsGeneralCrucial for inhibitory activities nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se This approach is widely applied in the design of novel indazole derivatives. longdom.org

2D-QSAR Studies2D-QSAR models correlate biological activity with 2D descriptors, which are physicochemical properties calculated from the 2D structure of the molecules. These descriptors can include parameters related to hydrophilicity, steric properties, and electronic features.researchgate.net

In a study on 5-substituted-1H-indazole derivatives as GSK-3β inhibitors, a 2D-QSAR model was developed using multiple linear regression (MLR). innovareacademics.ininnovareacademics.in The model showed a high correlation coefficient (r² = 0.8672) and a significant cross-validated correlation coefficient (q² = 0.8212), indicating good predictive ability. innovareacademics.in The key descriptors in this model included T_C_N_5, T_2_N_0, and SlogP, highlighting the importance of topological and lipophilic properties for activity. innovareacademics.ininnovareacademics.in

Another 2D-QSAR study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors also yielded a robust model (r² = 0.9512, q² = 0.8998) using the MLR method. longdom.orgresearchgate.net This analysis provided valuable insights into the structural features necessary for optimizing the anticancer activity of these compounds. longdom.org

3D-QSAR Studies3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D properties of molecules.sci-hub.seThese models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.nih.govnih.gov

For a series of indazole derivatives acting as HIF-1α inhibitors, both Field-based and Gaussian-based 3D-QSAR studies were performed. nih.govtandfonline.comconnectedpapers.com The resulting models had good statistical validity (r² > 0.88, q² > 0.63) and the generated steric and electrostatic contour maps provided a structural framework for designing new, more potent inhibitors. nih.govtandfonline.com Similarly, a 3D-QSAR study on 5-azaindazole derivatives as LRRK2 inhibitors produced statistically significant CoMFA and CoMSIA models (R² > 0.93, Q² > 0.55), which were used to guide the design of new compounds with enhanced activity. sci-hub.se

In the case of GSK-3β inhibitors, a k-nearest neighbor (kNN) based 3D-QSAR model highlighted the importance of electrostatic and hydrophobic fields at specific points in space for determining the biological activity of the 5-substituted indazole derivatives. innovareacademics.ininnovareacademics.in

Computational Chemistry and Molecular Modeling

Computational techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding modes of indazole derivatives with their biological targets and understanding the dynamic nature of these interactions. nih.gov

Molecular docking studies are frequently used to predict the binding conformation of inhibitors within the active site of a target protein. For 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, docking into the ATP binding site of FGFR1 revealed key hydrogen bonding interactions between the indazole N1-H and the backbone carbonyl of a specific alanine (B10760859) residue, and between the indazole N2 and the backbone NH of the same residue. mdpi.com This analysis helped rationalize the observed SAR and guided further optimization of the lead compounds. mdpi.com

In a study of indazole derivatives as HIF-1α inhibitors, molecular docking and subsequent MD simulations of the most potent compound showed good binding efficiency and stability within the active site of the HIF-1α protein. nih.gov The simulations provided insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

Quantum chemical computational studies using Density Functional Theory (DFT) have also been applied to indazole derivatives. researchgate.net These studies help in understanding the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), which are crucial for reactivity and intermolecular interactions. researchgate.net For 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, ab initio quantum theory and DFT methods were used to study its geometry and electrostatic properties. rsc.org

Molecular Docking Simulations

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-fluoro-4-methyl-1H-indazole and its derivatives, these simulations provide insights into their interactions with biological targets, particularly protein kinases.

Indazole derivatives are recognized for their kinase inhibitory properties. vulcanchem.com The fluorine atom at the 4-position of the indazole ring is crucial as it can enhance the binding affinity to hydrophobic pockets within kinases. vulcanchem.com For instance, compared to non-fluorinated analogs, this substitution can lead to a significant reduction in the IC₅₀ value, indicating increased potency. vulcanchem.com The methyl group at the 6-position is thought to improve metabolic stability by sterically shielding the indazole core from oxidative degradation. vulcanchem.com

Docking studies have been employed to simulate the interactions of indazole derivatives with various biological targets, including enzymes like DNA gyrase and kinases such as Cancer Osaka Thyroid (COT) kinase. jmchemsci.comalliedacademies.org These studies help in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. For example, the fluorinated indazole ring can form pi-pi interactions with amino acid residues like phenylalanine in the binding site of proteins such as the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov

SoftwareTargetKey InteractionsReference
AutoDock VinaKinase enzymesHydrogen bonds, hydrophobic interactions
Glide (Schrödinger)COT kinaseTight binding in the active site alliedacademies.org

Molecular Dynamics Simulations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in understanding the electronic properties, reactivity, and stability of molecules like this compound.

These calculations can quantify the effects of substituents on the indazole ring. The electron-withdrawing nature of the fluorine atom at the 4-position increases the electrophilicity of the compound, which can enhance its reactivity in certain chemical reactions. Conversely, the electron-donating methyl group at the 6-position can partially counteract this effect. DFT can be used to model frontier molecular orbitals (HOMO and LUMO) to predict sites for nucleophilic and electrophilic attacks. The energy gap between the HOMO and LUMO is a critical parameter for understanding the electronic stability and reactivity of the compound.

DFT calculations have been used to analyze the charge distribution and electrostatic potential surface of substituted indazoles, revealing how different functional groups influence intermolecular interactions and reaction pathways. For instance, in a related compound, 6-bromo-4-methyl-1H-indazole-3-carbaldehyde, DFT showed significant electron density redistribution due to the bromine atom.

Calculation TypeProperty InvestigatedKey FindingReference
Frontier Molecular OrbitalsReactivityPredicts nucleophilic/electrophilic sites
Charge Density AnalysisElectronic EffectsShows electron density redistribution by substituents
HOMO-LUMO Energy GapElectronic StabilityIndicates enhanced stability with specific substitutions

ADMET Prediction and Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery to assess the pharmacokinetic and safety profiles of a compound. In silico tools are widely used for this purpose.

For indazole derivatives, ADMET prediction helps in evaluating their drug-likeness. jmchemsci.comjmchemsci.com Parameters such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess compliance with Lipinski's Rule of Five. jmchemsci.comjmchemsci.com The fluorine atom in this compound is known to increase the compound's acidity and metabolic stability, while the methyl group enhances lipophilicity, which can facilitate membrane permeability. vulcanchem.com

Various software platforms like SwissADME, PreADMET, and Osiris are used to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. jmchemsci.comgjpb.demmu.ac.uk For example, studies on similar heterocyclic compounds have used these tools to screen libraries of molecules for favorable ADMET properties, identifying candidates with good absorption and low toxicity. gjpb.de

Prediction ToolPropertyRelevanceReference
SwissADMEDrug-likeness, PharmacokineticsAssesses Lipinski's rules, absorption jmchemsci.comjmchemsci.com
PreADMETADMET propertiesPredicts absorption, distribution, metabolism, excretion, toxicity gjpb.demmu.ac.uk
OsirisToxicity, Drug RelevancePredicts toxicity risks and overall drug-likeness gjpb.de

Conformational Analysis and Tautomerism Studies

Indazole compounds can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The 1H-tautomer, where the hydrogen is attached to the N1 nitrogen, is generally more thermodynamically stable than the 2H-tautomer. jmchemsci.comnih.gov

The tautomeric equilibrium is influenced by factors such as substituent effects, solvent polarity, and intermolecular interactions. For this compound, the substitution pattern plays a role in stabilizing the 1H tautomeric form. The electron-withdrawing fluorine at position 4 and the electron-donating methyl group at position 6 create a specific electronic environment that favors the 1H-tautomer. The energy difference between the 1H and 2H tautomers for indazoles has been calculated to be around 2.3 kcal/mol.

Crystallographic studies of various indazole derivatives have confirmed that they often exist as the 1H-tautomer in the solid state. csic.esresearchgate.net In some cases, different tautomers can be observed as distinct crystalline polymorphs. The conformational analysis of these molecules is essential for understanding their three-dimensional structure and how they interact with biological targets.

MethodFocusKey FindingReference
DFT CalculationsTautomer Stability1H-tautomer is generally more stable than the 2H-tautomer.
X-ray CrystallographySolid-State StructureConfirms the predominance of the 1H-tautomer in many derivatives. csic.esresearchgate.net
NMR SpectroscopyTautomer IdentificationDistinguishes between 1H and 2H tautomers in solution. jmchemsci.com

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the atomic arrangement and bonding within the 6-fluoro-4-methyl-1H-indazole framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation of indazole derivatives. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within the molecule.

¹H and ¹³C NMR: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, allowing for the precise mapping of the fluoro and methyl substituents on the indazole ring. For instance, in related fluorinated indazoles, the fluorine atom significantly influences the chemical shifts of nearby protons and carbons. While specific data for this compound is not publicly available, analysis of analogous structures provides insight. For example, the ¹H and ¹³C NMR data for methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate reveals characteristic shifts that confirm the substituent positions. acs.org The methyl protons typically appear as a singlet in the ¹H NMR spectrum, while the aromatic protons show complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. rsc.org

¹⁵N NMR: ¹⁵N NMR is particularly useful for distinguishing between the 1H and 2H tautomers of indazole, as the nitrogen chemical shifts differ significantly between the two forms. jmchemsci.com The 1H-tautomer is generally the more stable form for most indazoles. csic.es

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Illustrative NMR Data for a Related 6-Fluoro-Indazole Derivative This table presents data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate to exemplify the type of spectroscopic information obtained for this class of compounds.

Nucleus Technique Observed Chemical Shifts (δ ppm) and Couplings (J Hz) Reference
¹H400 MHz (CDCl₃)8.26 (dd, J = 8.9, 5.2 Hz), 7.58 (d, J = 8.9 Hz), 7.28–7.24 (m), 7.14 (td, J = 9.0, 2.2 Hz), 7.06 (d, J = 8.9 Hz), 4.06 (s), 3.89 (s) acs.org
¹³C125 MHz (CDCl₃)163.7, 162.8, 161.7, 159.5, 140.9 (d, J = 12.7 Hz), 136.4, 131.9, 125.4, 123.9 (d, J = 10.9 Hz), 121.0, 114.8, 113.6 (d, J = 25.7 Hz), 96.6 (d, J = 26.9 Hz), 55.6, 52.2 acs.org
¹⁹F471 MHz (CDCl₃)-112.4 acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching (for the indazole ring), C-H stretching (for the methyl and aromatic groups), C=C and C=N stretching (for the aromatic rings), and C-F stretching. For example, the IR spectrum of a related compound, 3-cyclohexyl-6-fluoro-1H-indole, shows characteristic bands at 3425 cm⁻¹ (N-H stretch) and 1248 cm⁻¹ (C-F related vibration). rsc.org This information is complementary to NMR data in confirming the presence of key structural motifs.

Table 2: Representative IR Data for a Related Fluorinated Heterocycle This table shows data for 3-Cyclohexyl-6-fluoro-1H-indole to illustrate typical vibrational frequencies.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-HStretching3425 rsc.org
C-HAromatic/Aliphatic Stretching2926, 2852 rsc.org
C=CAromatic Ring Stretching1624, 1592, 1496 rsc.org
C-FStretching~1248 rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) of an ion, allowing for the calculation of its precise molecular formula. For this compound (C₈H₇FN₂), HRMS would confirm the molecular weight of 150.0593 g/mol . This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are often used. rsc.org For example, the HRMS (ESI-TOF) analysis of a related derivative, 2-(6-fluoro-1H-indazol-1-yl)-4-phenylthiazole, provided a measured [M+H]⁺ value of 213.0809, which corresponded well with the calculated value of 213.0823 for its formula C₁₃H₁₀FN₂. beilstein-journals.org

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. For related indazole compounds, purification is often achieved using column chromatography on silica (B1680970) gel with a gradient eluent system, such as hexane/ethyl acetate (B1210297). The purity is then typically verified by HPLC, with a purity of >97% often required for subsequent applications. nih.gov For radiolabeled derivatives, radio-HPLC is used to separate the desired product and confirm its radiochemical purity. nih.gov

Advanced Imaging Techniques (e.g., PET Tracers for LRRK2)

The indazole scaffold, including derivatives of this compound, has emerged as a key structure in the development of advanced medical imaging agents. Specifically, these compounds are being investigated as Positron Emission Tomography (PET) tracers for the Leucine-Rich Repeat Kinase 2 (LRRK2) enzyme. nih.govsnmjournals.org

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD). researchgate.netnih.gov The development of PET tracers that can bind to LRRK2 in the brain allows for the non-invasive visualization and quantification of this enzyme. nih.gov This imaging capability is critical for understanding the role of LRRK2 in PD pathogenesis and for developing therapeutic drugs that target this kinase. snmjournals.orgmichaeljfox.org

Researchers have synthesized indazole-based compounds and labeled them with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to create PET tracers. For example, 4-(6-[¹⁸F]fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine ([¹⁸F]FIPM) was developed as a novel radiotracer for LRRK2. nih.gov While this specific tracer showed high binding affinity in vitro, its in vivo performance indicated it could serve as a lead compound for developing improved radiotracers. nih.govsnmjournals.org The development of such brain-penetrant LRRK2 inhibitors and imaging agents represents a significant step towards creating targeted diagnostics and treatments for Parkinson's disease. researchgate.netnih.gov

Therapeutic Applications and Clinical Translational Potential

Anti-cancer Therapies

Indazole derivatives are well-established as a class of compounds with significant anti-cancer properties. researchgate.net Several indazole-based drugs, such as Axitinib, Lonidamine, and Pazopanib, are already utilized in cancer treatment, underscoring the therapeutic potential of this chemical scaffold. researchgate.net The anti-tumor effects of indazole compounds are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. rsc.org

Targeting Specific Cancer Cell Lines

Research has shown that various substituted indazole derivatives exhibit potent inhibitory activity against a range of human cancer cell lines. The presence of fluorine atoms, in particular, can enhance the anti-proliferative effects of these compounds, potentially by improving cell permeability or through direct interactions with target proteins. nih.gov

A number of studies have evaluated the efficacy of indazole derivatives against specific cancer cell lines, with promising results. For instance, one study synthesized a series of 1H-indazole-3-amine derivatives and tested their activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One of the most promising compounds from this series, designated as 6o , demonstrated a significant inhibitory effect on the K562 cell line with a half-maximal inhibitory concentration (IC50) of 5.15 µM. nih.gov Notably, this compound also showed high selectivity, with a much lower toxicity towards normal human embryonic kidney cells (HEK-293). nih.gov

Another study reported on a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM. rsc.orgnih.gov Specifically, against the 4T1 breast cancer cell line, compound 2f had an IC50 of 0.23 µM, and against the MCF-7 breast cancer cell line, the IC50 was 0.34 µM. nih.gov

Furthermore, a series of 6-substituted amino-1H-indazole derivatives were designed and evaluated for their anti-proliferative activity. benthamdirect.com Among these, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed potent activity against the human colorectal cancer cell line (HCT116) with an IC50 value of 14.3 µM, while exhibiting no cytotoxicity in normal lung fibroblast cells. benthamdirect.comresearchgate.net

CompoundCancer Cell LineCell Line TypeIC50 (µM)
Compound 6oK562Chronic Myeloid Leukemia5.15
Compound 2f4T1Breast Cancer0.23
Compound 2fMCF-7Breast Cancer0.34
Compound 2aMCF-7Breast Cancer1.15
Compound 2aHCT116Colorectal Cancer4.89
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT116Colorectal Cancer14.3

Combination Therapies

The potential of indazole derivatives in combination with other anti-cancer agents is an area of active investigation. For instance, the fibroblast growth factor receptor inhibitor LY2874455, an indazole derivative, has been studied in clinical trials for acute myeloid leukemia in combination with merestinib. rsc.org Similarly, the polo-like kinase 4 inhibitor CFI-400945, another indazole-containing compound, has been investigated in combination therapies for breast cancer. rsc.org While specific studies on the combination therapies involving 6-fluoro-4-methyl-1H-indazole are not available, the broader class of indazole derivatives shows promise for synergistic effects with other anti-cancer drugs.

Antimicrobial Applications

Indazole derivatives have also been recognized for their potential as antimicrobial agents. nih.gov A study on 2-substituted indazoles demonstrated their activity against both Gram-negative and Gram-positive bacteria. nih.gov Another study investigating new pyrazoles and indazoles found that certain indazole derivatives displayed antibacterial activity, particularly against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis. nih.gov For example, compound 5 in this study showed a minimum inhibitory concentration (MIC) ranging from 64 to 128 µg/mL against S. aureus and S. epidermidis. nih.gov

CompoundBacterial StrainMIC (µg/mL)
Indazole Derivative 2E. faecalis~128
Indazole Derivative 3E. faecalis~128
Indazole Derivative 5S. aureus64 - 128
Indazole Derivative 5S. epidermidis64 - 128

Neurodegenerative Diseases

The neuroprotective potential of indazole derivatives is an emerging area of research. rsc.org While direct studies on this compound are lacking, related compounds have shown promise in models of neurodegenerative diseases. Some indazole derivatives have exhibited neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells, suggesting a potential role in Alzheimer's disease. mdpi.com These effects are often linked to their antioxidant and anti-inflammatory properties. mdpi.com The development of indazole-based compounds as therapeutic agents for neurodegenerative conditions remains an active field of investigation.

Anti-inflammatory Applications

Indazole and its derivatives have demonstrated significant anti-inflammatory activity. nih.govresearchgate.net The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory pathways, including the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net

One study investigated the anti-inflammatory properties of indazole, 5-aminoindazole, and 6-nitroindazole. nih.gov All three compounds showed a concentration-dependent inhibition of TNF-α, with indazole exhibiting an IC50 value of 220.11 µM. nih.gov For the inhibition of IL-1β, the IC50 values were 120.59 µM for indazole, 220.46 µM for 5-aminoindazole, and 100.75 µM for 6-nitroindazole. nih.gov

Another study highlighted a 6-fluoroindazole scaffold as a potent and selective antagonist of the TRPA1 cation channel, with an IC50 of 0.043 µM, demonstrating in vivo anti-inflammatory activity. nih.gov

CompoundTargetIC50 (µM)
IndazoleTNF-α220.11
5-aminoindazoleTNF-α230.19
IndazoleIL-1β120.59
5-aminoindazoleIL-1β220.46
6-nitroindazoleIL-1β100.75
6-fluoroindazole derivativeTRPA10.043

Other Potential Therapeutic Areas

The diverse biological activities of indazole derivatives suggest their potential in other therapeutic areas as well. For example, certain 4-substituted 1-methyl-1H-indazoles have been shown to possess analgesic and antipyretic properties, in addition to their anti-inflammatory effects. nih.gov The unique chemical structure of 6-fluoro-1H-indazole makes it a valuable building block in the synthesis of various bioactive molecules, with potential applications in agrochemical formulations as well. chemimpex.com The continued exploration of this versatile scaffold is likely to uncover further therapeutic possibilities.

Drug Repurposing and Lead Optimization

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds with a wide array of pharmacological activities. nih.govresearchgate.net This makes indazole derivatives, including this compound, prime candidates for drug repurposing and lead optimization strategies aimed at discovering novel therapeutic agents.

Drug Repurposing

Drug repurposing involves investigating existing compounds for new therapeutic uses. The diverse biological activities of indazole derivatives, such as anti-inflammatory, antitumor, and anti-HIV properties, suggest that a compound like this compound, initially synthesized for a specific target, could be screened against other biological targets. nih.gov The fluorine and methyl substitutions on the indazole core can significantly influence its pharmacological profile, including metabolic stability, binding affinity, and selectivity, making it a valuable molecule for such screening campaigns. For instance, indazole derivatives have been developed as kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative disorders, offering multiple avenues for repurposing exploration. nih.govtaylorandfrancis.com

Lead Optimization

Lead optimization is a critical phase in drug discovery where a "lead" compound is chemically modified to enhance its therapeutic properties. zeclinics.com This process aims to improve potency, selectivity, and pharmacokinetic profiles. The this compound structure serves as a key building block or starting point for these modifications.

Research into indazole-based compounds provides a clear framework for potential optimization strategies. A common approach is the structure-based design, where knowledge of the biological target's three-dimensional structure guides the chemical modifications of the lead compound.

A notable example involves the optimization of 4,6-disubstituted-1H-indazole derivatives as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for treating respiratory diseases. nih.gov Through a structure-based design approach, researchers were able to develop compounds with high selectivity and potency. The detailed findings from this optimization process highlight the potential for modifying the indazole scaffold.

Table 1: Lead Optimization of 4,6-disubstituted-1H-indazole Derivatives as PI3Kδ Inhibitors

Compound Modification Target Potency (pKi) Selectivity
Lead Scaffold 4,6-disubstituted-1H-indazole PI3Kδ - -
Compound 170 Optimized substitutions at positions 4 and 6 PI3Kδ 9.9 High
Compound 171 Further optimized substitutions PI3Kδ 10.1 High

Data sourced from research on selective PI3Kδ inhibitors. nih.gov

Another example of lead optimization is seen in the development of 1H-indazole derivatives as antagonists for the transient receptor potential ankyrin-repeat 1 (TRPA1), a target for pain and inflammation. nih.gov Optimization efforts focused on improving physical properties and in vitro drug metabolism and pharmacokinetics (DMPK) profiles, leading to compounds with significant activity.

Table 2: Optimization of 1H-Indazole Derivatives as TRPA1 Antagonists

Compound Target Potency (IC50)
Compound 168 hTRPA1 20 nM
Compound 169 hTRPA1 686 nM

Data sourced from research on TRPA1 antagonists. nih.gov

These examples demonstrate that the indazole core, such as that in this compound, can be systematically modified to produce potent and selective drug candidates. The fluorine atom at the 6-position is a particularly valuable feature, as fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Further optimization could involve introducing or modifying substituents at other positions of the indazole ring to fine-tune the compound's activity and pharmacokinetic properties.

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies

The synthesis of indazole derivatives has seen significant advancements, moving from harsh traditional methods to more efficient and selective catalyst-based approaches. google.comingentaconnect.com However, the development of novel synthetic strategies for compounds like 6-fluoro-4-methyl-1H-indazole remains a critical area of focus. Current methods for synthesizing fluorinated indazoles can be complex and sometimes result in low yields. google.comcsic.es

Future research will likely concentrate on:

Catalyst-based innovations : Exploring new acid-base and transition-metal catalysts to enhance the efficiency and selectivity of indazole synthesis. ingentaconnect.com This could lead to higher yields and purer products under milder reaction conditions.

Flow chemistry : Utilizing flow reactors for the synthesis of indazoles offers advantages in safety, reproducibility, and scalability, enabling the rapid production of these compounds on demand. acs.org

Exploration of New Biological Targets

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.nettaylorandfrancis.com For this compound and its derivatives, the exploration of new biological targets is a key area for future research.

Current research on related fluorinated indazoles has identified them as potential inhibitors of enzymes like phosphoinositide 3-kinase δ (PI3Kδ) and indoleamine 2,3-dioxygenase 1 (IDO1). fluoromart.com The strategic placement of fluorine and methyl groups can enhance binding affinity and metabolic stability. vulcanchem.com

Future research directions include:

Kinase Inhibition : Expanding the investigation of this compound derivatives as inhibitors of various kinases involved in cancer and inflammatory diseases. vulcanchem.com

Novel Therapeutic Areas : Exploring the potential of these compounds in other therapeutic areas such as neurodegenerative disorders and parasitic diseases, where other indazole derivatives have shown promise. researchgate.nettaylorandfrancis.com

Structure-Activity Relationship (SAR) Studies : Conducting detailed SAR studies to understand how modifications to the this compound structure affect its biological activity. vulcanchem.com This will guide the design of more potent and selective drug candidates.

Advanced Preclinical and Clinical Investigations

While many indazole derivatives have entered clinical trials, with some receiving FDA approval, the journey for new compounds like this compound is just beginning. researchgate.netnih.gov Advancing these compounds through preclinical and clinical investigations is a critical next step.

Future efforts in this area will require:

In-depth Preclinical Studies : Comprehensive preclinical evaluation of promising this compound derivatives to assess their efficacy, pharmacokinetics, and toxicology in animal models.

Clinical Trials : For candidates that demonstrate a strong preclinical profile, progression into well-designed clinical trials will be necessary to evaluate their safety and efficacy in humans. Several indazole-containing drugs, such as Axitinib and Pazopanib, have successfully navigated this process. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. For this compound, these computational tools can significantly accelerate the development process.

Future applications of AI and ML include:

Predictive Modeling : Using AI algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives.

De Novo Drug Design : Employing generative models to design new indazole-based compounds with optimized properties for specific biological targets.

QSAR Analysis : Developing robust Quantitative Structure-Activity Relationship (QSAR) models to guide the synthesis of more potent compounds. longdom.org

Sustainability in Indazole Research and Production

The pharmaceutical industry has a significant environmental footprint, from waste generation to carbon emissions. nih.govtechtarget.com A focus on sustainability in the research and production of indazoles is therefore essential.

Future sustainable practices will involve:

Green Synthesis : Prioritizing the development and implementation of green synthetic routes that minimize waste, use less hazardous materials, and are more energy-efficient. rsc.orgacs.orgresearchgate.netsamipubco.com

Lifecycle Assessment : Conducting lifecycle assessments of indazole-based drugs to understand and mitigate their environmental impact from production to disposal.

Waste Management : Implementing effective waste treatment systems, such as zero liquid discharge, to minimize the release of pharmaceutical pollutants into the environment. noharm.org The contamination of water bodies with pharmaceutical residues is a growing concern. wikipedia.org

Addressing Challenges in Drug Development (e.g., low yield)

A major hurdle in the development of some indazole-based drugs is the low yield of synthetic processes. google.com Overcoming this challenge is crucial for the economic viability and large-scale production of new therapeutics.

Future strategies to address low yield include:

Process Optimization : Systematically optimizing reaction parameters such as temperature, pressure, catalysts, and solvents to maximize product formation.

Alternative Synthetic Routes : Investigating and developing entirely new synthetic pathways that are inherently more efficient. researchgate.net For example, the synthesis of some fluorinated indazoles has been improved by moving away from traditional multi-step processes. csic.es

Continuous Manufacturing : Adopting continuous flow chemistry, which can improve yield and consistency compared to batch processing. acs.org

By focusing on these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, leading to the development of new and effective medicines while embracing sustainable and efficient practices.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 6-fluoro-4-methyl-1H-indazole with high purity?

  • Methodology : Optimize condensation and cyclization reactions using fluorinated precursors (e.g., fluoro-nitro intermediates) followed by reductive methylation. Employ HPLC (≥95% purity) and LC-MS for purification and validation .
  • Key Considerations : Monitor reaction temperature (80–120°C) and solvent selection (e.g., DMF or THF) to minimize side products. Use TLC and NMR (¹H/¹³C) for intermediate tracking .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., fluorine-induced splitting at δ 7.2–8.1 ppm for aromatic protons, methyl group at δ 2.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and verify substituent positions (e.g., fluorine at C6, methyl at C4) .
  • FT-IR : Confirm NH stretches (~3200 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Methodology :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like VEGFR2 or FGFR, referencing similar indazole derivatives .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations .
  • Solubility : Perform shake-flask method in PBS (pH 7.4) to assess bioavailability potential .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify critical substituents for target binding?

  • Methodology :

  • Analog Synthesis : Replace fluorine/methyl groups with halogens (Cl, Br) or bulkier substituents (e.g., CF₃) to evaluate steric/electronic effects .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Data Analysis : Correlate IC₅₀ values with substituent properties (e.g., Hammett constants) to quantify SAR trends .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (t½), clearance, and tissue distribution in rodent models to identify bioavailability limitations .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., hydroxylation at C4/C6) that reduce activity .
  • Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) to align with compound stability and target engagement .

Q. What strategies improve the metabolic stability of this compound?

  • Methodology :

  • Cytochrome P450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic hotspots .
  • Prodrug Design : Introduce ester or phosphate groups at the NH position to enhance solubility and delay degradation .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ at C4) to slow oxidative metabolism .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Collect organic waste in sealed containers for incineration, adhering to EPA guidelines .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.